molecular formula C13H10F2N2O3 B2712605 N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide CAS No. 838882-83-0

N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide

Cat. No.: B2712605
CAS No.: 838882-83-0
M. Wt: 280.231
InChI Key: PDXWDFCOXFGVEK-UHFFFAOYSA-N
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Description

N1-(2,4-Difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide is a high-purity oxalamide-based compound intended for research applications. Oxalamide derivatives are a significant class of molecules explored in scientific research due to their potential as molecular building blocks and their utility in various biochemical studies . Like similar N1,N2-disubstituted oxalamides, this compound is characterized by its high HPLC purity (typically >98%) and stable crystalline structure . Based on the handling requirements of structurally similar compounds, this material may be air-sensitive and often requires storage in a cool, dark place under an inert atmosphere to maintain stability . Researchers value this class of compounds for investigating structure-activity relationships and developing novel pharmacological tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O3/c14-8-3-4-11(10(15)6-8)17-13(19)12(18)16-7-9-2-1-5-20-9/h1-6H,7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDXWDFCOXFGVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide (CAS Number: 898432-99-0) is a compound that has garnered attention due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N3O3C_{22}H_{19}F_2N_3O_3 with a molecular weight of 411.4 g/mol. The compound features a difluorophenyl group and a furan moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antiviral Activity : Some derivatives have shown inhibitory effects against viral proteases, particularly SARS-CoV-2 main protease (Mpro), suggesting potential for developing antiviral agents .
  • Anticancer Properties : Compounds with oxalamide backbones have been explored for their anticancer activities, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications in the substituents on the phenyl and furan rings significantly affect the biological activity. For instance:

  • Fluorination : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target enzymes.
  • Furan Substitution : Variations in the furan substituent can lead to changes in potency against specific biological targets .

Case Studies and Research Findings

  • Inhibition of SARS-CoV-2 Mpro :
    • A study identified several furan-containing oxalamides as potent inhibitors of SARS-CoV-2 Mpro. For example, a related compound demonstrated an IC50 value of 1.55 μM, indicating strong inhibitory activity .
    • The binding interactions were characterized using molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions within the active site of the protease.
  • Anticancer Activity :
    • In vitro studies on cancer cell lines have shown that oxalamide derivatives can induce apoptosis and inhibit cell proliferation. For instance, derivatives similar to this compound exhibited significant cytotoxicity against various cancer types .

Summary Table of Biological Activities

Compound NameTargetActivityIC50 (μM)Reference
This compoundSARS-CoV-2 MproInhibitor1.55
Related Oxalamide DerivativeCancer Cell LinesCytotoxicityVaries

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial potential of oxalamide derivatives, including N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including multidrug-resistant strains.

Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry synthesized several oxalamide derivatives and evaluated their antimicrobial activity. The findings showed that compounds with fluorinated phenyl groups, such as this compound, had enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Applications

The anticancer potential of this compound has also been explored. Research indicates that oxalamide derivatives can induce apoptosis in cancer cells through multiple mechanisms.

Case Study 2: Anticancer Activity
In vitro studies demonstrated that certain oxalamides could significantly reduce cell viability in breast cancer cell lines by activating caspase pathways involved in apoptosis. The structural features of these compounds are crucial for their interaction with cellular targets .

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related oxalamides, categorized by substituent motifs, synthesis yields, analytical data, and applications.

Structural Analogues with Halogenated Aromatic Substituents

Compounds with halogenated aryl groups (e.g., Cl, F, Br) at N1 exhibit distinct physicochemical and biological properties:

Compound ID N1 Substituent N2 Substituent Yield (%) Purity (HPLC) Key Applications Reference
21 (HCl salt) 2,4-Difluorophenyl Thiazolyl-piperidinyl methyl 58 95.6% HIV entry inhibition
GMC-2 3-Chloro-4-fluorophenyl Isoindolin-2-yl N/A N/A Antimicrobial activity
28 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl 64 N/A Cytochrome P450 4F11 activation
19 2-Bromophenyl 4-Methoxyphenethyl 30 N/A Enzyme inhibition

Key Observations :

  • Halogen Effects : Fluorine and chlorine substituents enhance metabolic stability and binding affinity in antiviral and enzyme-targeting compounds. For example, compound 21 (2,4-difluorophenyl) showed a high yield (58%) and purity (95.6%) in HIV inhibition studies .
  • N2 Heterocycles: Thiazole-containing analogs (e.g., 21) demonstrate superior antiviral activity compared to non-heterocyclic derivatives, likely due to enhanced hydrogen bonding and π-stacking interactions .
Compounds with Heterocyclic N2 Substituents

Heterocycles at N2 (e.g., furan, thiazole, pyridine) influence solubility and target engagement:

Compound ID N2 Substituent N1 Substituent LC-MS (M+H+) Key Applications Reference
S336 2-(Pyridin-2-yl)ethyl 2,4-Dimethoxybenzyl N/A Umami flavor enhancement
14 Thiazolyl-pyrrolidinyl methyl 4-Chlorophenyl 409.28 HIV entry inhibition
15 Thiazolyl-pyrrolidinyl methyl (hydroxyethyl) 4-Chlorophenyl 423.27 HIV entry inhibition

Key Observations :

  • Flavor vs. Pharma Applications : S336, a pyridine-containing oxalamide, is approved globally as a flavor enhancer (Savorymyx® UM33) due to its low toxicity and high potency in mimicking umami taste . In contrast, thiazole derivatives (e.g., 14 , 15 ) prioritize antiviral activity, with LC-MS data confirming molecular integrity .
  • Hydrophilicity : Hydroxyethyl groups (e.g., in 15 ) improve aqueous solubility, critical for bioavailability in drug candidates .
Aliphatic and Aromatic N2 Substituents

Alkyl or aryl groups at N2 modulate lipophilicity and enzymatic interactions:

Compound ID N2 Substituent N1 Substituent Yield (%) Key Applications Reference
17 2-Methoxyphenyl 4-Methoxyphenethyl 35 Enzyme inhibition
18 4-Methoxyphenethyl 2-Fluorophenyl 52 Enzyme inhibition
6 Benzyloxy Adamant-2-yl N/A Soluble epoxide hydrolase inhibition

Key Observations :

  • Methoxy Groups : Methoxy-substituted compounds (e.g., 17 , 18 ) exhibit moderate yields (35–52%) and are frequently used in enzyme inhibition studies due to their electron-donating effects .
  • Adamantyl Derivatives : Compound 6 (adamantyl substituent) highlights the role of bulky aliphatic groups in enhancing target selectivity, particularly in enzyme inhibition .

Q & A

Q. What synthetic methodologies are recommended for preparing N1-(2,4-difluorophenyl)-N2-(furan-2-ylmethyl)oxalamide, and how can purity be optimized?

The synthesis typically involves coupling 2,4-difluoroaniline with furfurylamine via an oxalyl chloride intermediate. Key steps include:

  • Reagent selection : Use oxalyl chloride as the coupling agent to form the oxalamide backbone.
  • Solvent optimization : Employ anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions to minimize hydrolysis .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Substituent effects (e.g., electron-withdrawing fluorine atoms) may influence reaction yields, necessitating temperature control (0–5°C) during acid chloride formation .

Q. Which analytical techniques are most effective for characterizing this compound, and how do substituents influence spectral data?

  • NMR spectroscopy : The ¹H NMR spectrum will show distinct signals for the difluorophenyl group (δ 6.8–7.2 ppm, multiplet) and furan protons (δ 6.2–6.4 ppm for H-3/H-4, δ 7.3–7.5 ppm for H-5). Fluorine atoms deshield adjacent protons, causing splitting patterns .
  • X-ray crystallography : Resolve conformational flexibility of the oxalamide linker and dihedral angles between aromatic rings (e.g., furan vs. difluorophenyl planes) .
  • HPLC-MS : Confirm molecular weight ([M+H]+ expected at ~307 g/mol) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Substituent variation : Synthesize analogs with modified aryl (e.g., chloro vs. fluoro) or heterocyclic (e.g., thiophene vs. furan) groups to assess electronic and steric effects on target binding .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or kinases, leveraging the oxalamide’s hydrogen-bonding capacity .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) in cell lines relevant to the hypothesized mechanism .

Q. What strategies can resolve contradictions in reported bioactivity data for oxalamide derivatives?

  • Meta-analysis : Compare datasets across studies, noting differences in assay conditions (e.g., pH, temperature) or cell lines .
  • Control experiments : Verify compound stability under assay conditions (e.g., HPLC monitoring for degradation).
  • Orthogonal validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities independently .

Q. How can molecular interactions between this compound and biological targets be experimentally validated?

  • Crystallographic studies : Co-crystallize the compound with purified target proteins (e.g., kinases) to resolve binding modes. The difluorophenyl group may occupy hydrophobic pockets, while the oxalamide linker forms hydrogen bonds .
  • NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of labeled proteins upon ligand binding .
  • Mutagenesis : Engineer target proteins to disrupt predicted interaction sites (e.g., replacing key residues like Asp or Arg) and assess activity loss .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., oxalyl chloride) .
  • First aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide SDS sheets to healthcare providers .

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